Thieno[3,2-c]pyridine-4-carbonitrile
Description
Overview of Thienopyridine Scaffolds in Organic Chemistry
Thienopyridines are a class of organic heterocyclic compounds characterized by a fused ring system consisting of a thiophene (B33073) ring and a pyridine (B92270) ring. nih.govresearchgate.net This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. researchgate.netnih.gov The pyridine scaffold itself is a critical component in many approved pharmaceutical drugs. nih.gov Thienopyridine derivatives are recognized for their roles as antiplatelet agents, with well-known drugs developed from this scaffold. mdpi.comnih.govnih.gov Beyond this, the thienopyridine framework has been explored for its potential in treating a range of conditions, demonstrating anti-inflammatory, antimicrobial, antiviral, and antitumor properties. researchgate.netnih.gov
The fusion of the sulfur-containing thiophene ring with the nitrogen-containing pyridine ring creates a unique electronic and structural environment that allows for diverse chemical modifications. researchgate.net These modifications can influence properties such as solubility, lipophilicity, and the capacity for hydrogen bonding, making the thienopyridine scaffold a versatile platform for drug discovery and materials science. researchgate.netgoogle.com Research has shown that derivatives can be designed to target specific biological pathways, including the inhibition of enzymes like kinases, which are crucial in cell signaling and proliferation. google.comnih.gov
Isomeric Considerations within Thienopyridine Systems: Focus on Thieno[3,2-c]pyridine (B143518)
The versatility of the thienopyridine scaffold is further expanded by the existence of multiple structural isomers. Depending on the mode of fusion between the thiophene and pyridine rings, six distinct isomeric structures are possible. researchgate.netacs.org These isomers, while sharing the same molecular formula, can exhibit different chemical and physical properties due to the varied arrangement of the sulfur and nitrogen heteroatoms relative to each other. This structural diversity is a key aspect of the chemistry of thienopyridines, as the specific isomeric form can significantly impact the molecule's biological activity and potential applications. The Thieno[3,2-c]pyridine isomer is one of these six fundamental structures.
The six isomers of thienopyridine are systematically named based on the position and orientation of the thiophene ring's fusion to the pyridine ring. The nomenclature indicates how the thiophene ring is "annulated" (fused) to the faces of the pyridine ring, denoted by letters (e.g., 'b', 'c'). The numbers in the name (e.g., '[3,2-c]') specify the bonding pattern between the two rings.
The primary isomers are:
Thieno[2,3-b]pyridine (B153569): One of the most studied isomers due to the significant biological activities of its derivatives, including anticancer and anti-inflammatory effects. mdpi.comacs.org
Thieno[3,2-b]pyridine (B153574): This scaffold is a building block for molecules targeting neurological disorders and has applications in materials science. nih.govorganic-chemistry.org
Thieno[2,3-c]pyridine (B153571): Derivatives of this isomer have been investigated for their potential as kinase inhibitors and possess interesting photophysical properties. mdpi.comgoogle.com
Thieno[3,2-c]pyridine: The core of the subject compound, this scaffold is a key intermediate in the synthesis of various pharmaceutical agents, including antithrombotic drugs. google.commdpi.com
Thieno[3,4-b]pyridine: These isomers are explored for their use in creating low band gap organic polymers for electronic applications. researchgate.net
Thieno[3,4-c]pyridine: This is another structural variant of the thienopyridine system.
Table 1: Isomeric Forms of Thienopyridine
| Isomer Name | CAS Number | Molecular Formula | Structure |
|---|---|---|---|
| Thieno[2,3-b]pyridine | 271-77-2 | C₇H₅NS | ![]() |
| Thieno[3,2-b]pyridine | 272-67-3 | C₇H₅NS | ![]() |
| Thieno[2,3-c]pyridine | 272-12-8 | C₇H₅NS | ![]() |
| Thieno[3,2-c]pyridine | 272-14-0 | C₇H₅NS | ![]() |
| Thieno[3,4-b]pyridine | 270-82-6 | C₇H₅NS | ![]() |
| Thieno[3,4-c]pyridine | 270-83-7 | C₇H₅NS | ![]() |
Note: Structures are illustrative representations.
Significance of the Carbonitrile Moiety in Heterocyclic Synthesis and Reactivity
The carbonitrile (-C≡N) group is a highly versatile and significant functional group in organic and heterocyclic chemistry. Its presence on a heterocyclic scaffold like thienopyridine imparts unique reactivity and electronic properties. Carbonitrile derivatives are often crucial intermediates in the synthesis of a wide range of biologically active compounds. nih.gov
Key aspects of the carbonitrile moiety's significance include:
Synthetic Intermediate: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones. This chemical flexibility makes it a valuable precursor for creating diverse derivatives.
Building Block in Multicomponent Reactions: Nitriles, particularly α-cyanoesters and cyanoacetamides, are key reactants in multicomponent reactions (MCRs) like the Gewald reaction, which is a classic method for constructing substituted 2-aminothiophenes. These thiophenes are, in turn, common starting materials for building thienopyridine systems.
Electronic Influence: As an electron-withdrawing group, the carbonitrile moiety can significantly influence the electron density of the heterocyclic ring system to which it is attached. This can affect the molecule's reactivity, stability, and its interactions with biological targets.
Role in Bioactivity: The carbonitrile group is a feature in many pharmacologically active molecules and can contribute to the binding of a compound to its biological target. nih.gov
Historical Context and Current Research Landscape of Thieno[3,2-c]pyridine-4-carbonitrile
The history of this compound is intrinsically linked to the development and synthesis of its parent scaffold, Thieno[3,2-c]pyridine. Early synthetic procedures for the thienopyridine core were described in patents dating back several decades, establishing foundational methods for constructing this heterocyclic system. For instance, a 1976 patent detailed a process for preparing Thieno[3,2-c]pyridine by cyclizing a substituted N-(3-thienyl)methyl-N-ethyl-para-toluene sulfonamide derivative. Another approach involved reacting 3-thienaldehyde with an aminoacetal, followed by reduction and cyclization. These early methods, while effective, highlighted the multi-step nature of accessing these fused rings.
Current research on the Thieno[3,2-c]pyridine scaffold is heavily focused on its therapeutic potential, particularly in the development of antiplatelet and antithrombotic agents. researchgate.net The core structure is a key component of major drugs like ticlopidine (B1205844) and clopidogrel. google.com The research landscape involves the design and synthesis of new derivatives to optimize activity, improve metabolic stability, and overcome challenges like drug resistance. researchgate.net
While specific research literature on this compound is not abundant, its synthesis can be logically deduced from established chemical principles for this class of compounds. The construction of such a molecule would likely follow one of two general strategies:
Pyridine Ring Formation: This approach would start with a pre-functionalized thiophene, specifically a 3-aminothiophene bearing a cyano group at the adjacent position (or a group that can be converted to a nitrile). A subsequent cyclization reaction would then form the fused pyridine ring.
Thiophene Ring Formation: This strategy would begin with a substituted pyridine precursor. A common method for forming a fused thiophene ring is the Gewald reaction, which involves the condensation of a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur. A modified Gewald synthesis has been effectively used to prepare the isomeric Thieno[3,2-b]pyridine-5-carbonitrile, demonstrating the utility of this reaction in creating carbonitrile-substituted thienopyridines.
These synthetic strategies underscore the ongoing efforts to build diverse libraries of thienopyridine derivatives for evaluation in various scientific fields, from materials science to drug discovery. organic-chemistry.org
Properties
IUPAC Name |
thieno[3,2-c]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S/c9-5-7-6-2-4-11-8(6)1-3-10-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPMVYHDGPZDJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1SC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511608 | |
| Record name | Thieno[3,2-c]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86344-88-9 | |
| Record name | Thieno[3,2-c]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Thieno 3,2 C Pyridine 4 Carbonitrile and Its Derivatives
Precursor Synthesis and Starting Material Derivatization
The construction of the thieno[3,2-c]pyridine (B143518) ring system fundamentally relies on the careful selection and preparation of appropriate starting materials. These precursors must contain the necessary nitrogen and sulfur atoms, as well as the carbon framework that will ultimately form the fused bicyclic structure.
The synthesis of thieno[3,2-c]pyridines often begins with precursors that already contain either a pyridine (B92270) or a thiophene (B33073) ring. One common strategy involves building the thiophene ring onto a pre-existing pyridine derivative. For instance, 2-thioxopyridine-3-carbonitrile derivatives can react with various halogen-containing reagents to afford thieno[2,3-b]pyridine (B153569) derivatives, a related isomer to the target compound. tandfonline.com Similarly, 6-Amino-3,5-dicyano-4-methylpyridine-2(1H)-thione can be S-alkylated and subsequently cyclized to form thieno[2,3-d]pyridine derivatives. scirp.org
Conversely, another approach starts with a thiophene derivative and constructs the pyridine ring. A process for preparing thieno[3,2-c]pyridine involves the cyclization of N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide. google.com This method highlights the use of a sulfonamide-protected amine linked to a thiophene methyl group as a key precursor. google.com The synthesis can also start from simpler thiophene compounds like 2-acetylthiophene, which can be converted through a multi-step process involving a Pomeranz-Fritsch type reaction to form the thieno[2,3-c]pyridine (B153571) skeleton. nih.gov
The following table summarizes key precursors used in the synthesis of thieno[3,2-c]pyridine and its isomers:
| Precursor Class | Specific Example | Resulting Core Structure |
| Pyridine-based | 2-Thioxopyridine-3-carbonitrile derivatives | Thieno[2,3-b]pyridine |
| Pyridine-based | 6-Amino-3,5-dicyano-4-methylpyridine-2(1H)-thione | Thieno[2,3-d]pyridine |
| Thiophene-based | N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide | Thieno[3,2-c]pyridine |
| Thiophene-based | 2-Acetylthiophene | Thieno[2,3-c]pyridine |
The carbonitrile (cyano) group is a key functional group in the target molecule, "Thieno[3,2-c]pyridine-4-carbonitrile." Its introduction can occur at various stages of the synthesis. In many synthetic routes, the carbonitrile group is incorporated into one of the initial precursors. For example, 2-cyanoethanethioamide and 2-thioxopyridine-3-carbonitrile are nitrile-containing starting materials used in the synthesis of related thienopyridine systems. tandfonline.com The use of malononitrile (B47326) is also prevalent, often in multi-component reactions where it provides one of the nitrile groups and part of the carbon backbone. rsc.orgresearchgate.net
Direct cyanation of a pre-formed heterocyclic ring is another viable strategy. While specific examples for Thieno[3,2-c]pyridine are not detailed in the provided results, general methods for the cyanation of aromatic heterocycles exist. These can involve reagents like copper cyanide with an iodine oxidant or the use of less toxic sources such as K₄[Fe(CN)₆] catalyzed by palladium. researchgate.netorganic-chemistry.org For instance, a method for the regioselective cyanation of various heterocycles has been developed using a copper cyanide catalyst. researchgate.net Another approach involves the use of dimethylmalononitrile (B1205571) (DMMN) for the electrophilic cyanation of aryl Grignard or lithium reagents. organic-chemistry.org
The synthesis of related 3-amino-thieno[2,3-b]pyridine-2-carbonitrile (B1626447) can be achieved by reacting 2-chloro-3-cyanopyridine (B134404) with a suitable reagent, indicating that a cyanated pyridine can be a key starting material. chemicalbook.com
Cyclization Strategies for the Thieno[3,2-c]pyridine Core Formation
The crucial step in forming the thieno[3,2-c]pyridine skeleton is the cyclization reaction, which joins the precursor fragments into the fused bicyclic system. Various elegant and efficient strategies have been developed to achieve this transformation.
One-pot and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the isolation of intermediates. acsgcipr.org Several MCRs have been developed for the synthesis of thienopyridine derivatives. For example, pyrido[3',2':4,5]thieno[3,2-b]pyridines can be synthesized in a one-pot reaction involving aromatic aldehydes, cyanothioacetamide, ethyl benzoylacetate, acetone (B3395972), and malononitrile. rsc.org The Gewald reaction, a classic MCR, is also employed for the synthesis of 2-aminothiophenes, which are versatile intermediates for thieno[2,3-d]pyrimidine (B153573) derivatives. nih.gov
A one-pot synthesis of substituted thieno[3,2-c]pyridin-4(5H)-ones has been achieved through a domino reaction initiated by Lawesson's reagent. researchgate.net Furthermore, a four-component reaction of a ketone, ethyl cyanoacetate, elemental sulfur, and formamide (B127407) has been reported for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones. nih.gov
The following table provides examples of multi-component reactions for the synthesis of thieno[3,2-c]pyridine related structures:
| Reaction Name/Type | Components | Resulting Structure |
| MCR | Aromatic aldehydes, cyanothioacetamide, ethyl benzoylacetate, acetone, malononitrile | Pyrido[3',2':4,5]thieno[3,2-b]pyridines |
| Domino Reaction | Aminopropenoyl cyclopropanes, Lawesson's Reagent, DDQ | Thieno[3,2-c]pyridin-4(5H)-ones |
| Gewald Reaction | α-methylene carbonyl compounds, activated nitriles, elemental sulfur | 2-Aminothiophenes (precursors) |
| Four-Component Reaction | Ketone, ethyl cyanoacetate, S₈, formamide | Thieno[2,3-d]pyrimidin-4(3H)-ones |
Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur sequentially in a single synthetic operation without the need for additional reagents or catalysts. These are powerful tools for rapidly building molecular complexity.
The synthesis of highly substituted thieno[2,3-b]pyridines can be achieved via a cascade heterocyclization of 2-acyl-1,1,3,3-tetracyanopropenide salts with mercaptoacetic esters. researchgate.net Another example involves the triple cyclocondensation of partially hydrogenated 3-cyano-2-pyridinethiolates with acetone and malononitrile, which proceeds through a cascade heterocyclization to form pyrido[2',3':4,5]thieno[2,3-b]pyridine derivatives. researchgate.net This particular reaction is initiated by the oxidation of the starting thiolates. researchgate.net A domino reaction of aminopropenoyl cyclopropanes, initiated by Lawesson's reagent, provides a pathway to substituted 2,3-dihydrothieno[3,2-c]pyridin-4(5H)-ones. researchgate.net
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, can be a key step in initiating a cyclization sequence to form heterocyclic rings. In the context of thienopyridine synthesis, while a direct example for this compound is not explicitly provided in the search results, the general principle is applicable. Thioethers can be formed by a Michael addition of a thiolate to a dehydroalanine, a reaction type that can be part of a broader cyclization strategy. nih.gov
A procedure for preparing 5-substituted-thienopyridin-7-ones involves the treatment of dianions of 3-methylthiophene-2-carboxylic acid with nitriles, which can be considered a related nucleophilic addition-cyclization pathway. researchgate.net
Gewald Reaction and Related Methods
The Gewald reaction is a cornerstone in the synthesis of 2-aminothiophenes, which are crucial precursors for constructing the thieno[3,2-c]pyridine scaffold. umich.eduarkat-usa.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (like malononitrile) and elemental sulfur in the presence of a basic catalyst. umich.eduresearchgate.netumich.edu The versatility of the Gewald reaction allows for the preparation of a wide array of substituted 2-aminothiophenes by varying the starting carbonyl compound and the active methylene nitrile. umich.eduorganic-chemistry.org These 2-aminothiophene derivatives then serve as key intermediates for the subsequent annulation of the pyridine ring to yield the thieno[3,2-c]pyridine core.
Several modifications and optimizations of the Gewald reaction have been developed to improve yields, simplify procedures, and employ more environmentally benign conditions. organic-chemistry.orgorganic-chemistry.org These include the use of solid-supported catalysts, microwave-assisted synthesis, and one-pot procedures. researchgate.netorganic-chemistry.orgorganic-chemistry.org For instance, an N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber has been utilized as a recyclable catalyst, offering low catalyst loading and high yields. organic-chemistry.org L-proline has also been demonstrated as an effective and "green" catalyst for the one-pot, three-component Gewald reaction. organic-chemistry.org These advancements have made the synthesis of the necessary 2-aminothiophene precursors more efficient and sustainable.
From the 2-aminothiophene intermediate, the pyridine ring of the thieno[3,2-c]pyridine system is typically formed through a subsequent cyclization step. One common approach involves the reaction of the 2-aminothiophene with a 1,3-dicarbonyl compound or its equivalent. For example, reaction with diethyl malonate can lead to the formation of a pyridinone ring, which can be further functionalized.
Functionalization and Derivatization of the this compound Scaffold
The this compound core is a versatile scaffold that allows for a wide range of functionalization and derivatization reactions. These modifications are crucial for modulating the physicochemical properties and biological activities of the resulting compounds.
Introduction of Substituents via Substitution Reactions (e.g., Halogenation, Amination, Alkylation)
The thieno[3,2-c]pyridine ring system is amenable to various substitution reactions to introduce a diverse array of functional groups.
Halogenation: Halogen atoms, particularly chlorine and bromine, can be introduced onto the thieno[3,2-c]pyridine scaffold. researchgate.net These halogenated derivatives are valuable intermediates for further transformations, such as cross-coupling reactions. For example, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for halogenation. researchgate.net
Amination: The amino group can be introduced either directly or through the displacement of a suitable leaving group, such as a halogen. This allows for the synthesis of various amino-substituted thieno[3,2-c]pyridines. These amines can then be further derivatized, for instance, by reaction with acid chlorides to form amides.
Alkylation: Alkyl groups can be introduced at various positions of the thieno[3,2-c]pyridine ring. For example, N-alkylation of the pyridine nitrogen can be achieved using alkyl halides. google.com C-alkylation can also be performed on the thiophene or pyridine ring, depending on the existing substituents and reaction conditions.
Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Suzuki)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of the thieno[3,2-c]pyridine scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govcore.ac.ukresearchgate.net Halogenated thieno[3,2-c]pyridines can be effectively coupled with various alkynes to introduce alkynyl substituents. soton.ac.uk These alkynyl derivatives can serve as precursors for further transformations, including the synthesis of fused heterocyclic systems. nih.gov
Suzuki Coupling: The Suzuki coupling reaction pairs an organoboron compound with a halide or triflate under the catalysis of a palladium complex. This reaction is widely used to form carbon-carbon bonds. Bromo- or iodo-substituted thieno[3,2-c]pyridines can be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or alkyl substituents. nih.gov
Table 1: Examples of Transition Metal-Catalyzed Coupling Reactions on Thieno[3,2-c]pyridine Scaffolds
| Coupling Reaction | Reactants | Catalyst/Conditions | Product Type |
| Sonogashira | Halogenated thieno[3,2-c]pyridine, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted thieno[3,2-c]pyridine |
| Suzuki | Halogenated thieno[3,2-c]pyridine, Boronic acid/ester | Pd catalyst, Base | Aryl/heteroaryl-substituted thieno[3,2-c]pyridine |
Annulation to Form Fused Polyheterocyclic Systems (e.g., Pyrimidines, Thiazines, Oxazines, Triazines, Triazoles)
The this compound scaffold serves as a valuable building block for the synthesis of more complex, fused polyheterocyclic systems. The reactive nitrile and amino functionalities on the thiophene ring are often exploited for these annulation reactions.
Pyrimidines: The fusion of a pyrimidine (B1678525) ring to the thieno[3,2-c]pyridine core is a common strategy. researchgate.net This can be achieved by reacting a 3-aminothieno[3,2-c]pyridine-2-carboxamide (B15055426) derivative with reagents like triethyl orthoformate or formic acid to construct the pyrimidinone ring. researchgate.netnih.govmdpi.comresearchgate.net Further manipulation of the pyrimidinone, such as chlorination followed by reaction with nucleophiles, allows for the introduction of various substituents. researchgate.netnih.gov
Thiazines: Thiazine (B8601807) rings can be fused to the thieno[3,2-c]pyridine system through various cyclization strategies. One approach involves the reaction of an appropriate precursor with reagents that can provide the sulfur and nitrogen atoms of the thiazine ring. mdpi.comsemanticscholar.org
Oxazines: The synthesis of thieno[3,2-c]pyridine-fused oxazines can be accomplished by cyclization of suitable precursors. derpharmachemica.com For example, an ortho-amino alcohol derivative of thieno[3,2-c]pyridine could be cyclized with a carbonyl source to form the oxazine (B8389632) ring.
Triazines: Triazine rings can be annulated to the thieno[3,2-c]pyridine scaffold. nih.gov For instance, diazotization of a 3-aminothieno[3,2-c]pyridine-2-carboxamide can lead to the formation of a fused triazinone ring system. researchgate.netnih.gov
Triazoles: Fused triazole rings can be synthesized from hydrazine (B178648) derivatives of thieno[3,2-c]pyridines. researchgate.netresearchgate.net For example, reaction of a 4-hydrazinopyridothienopyrimidine with an appropriate one-carbon unit can lead to the formation of a triazolopyridothienopyrimidine. researchgate.net
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Several strategies are employed to achieve this.
Catalyst and Solvent Screening: The choice of catalyst and solvent can significantly impact the outcome of a reaction. For instance, in the synthesis of thieno[2,3-c]pyridine derivatives, a related isomer, switching from p-toluenesulfonic acid (PTSA) to trifluoromethanesulfonic acid (TfOH) and changing the solvent from toluene (B28343) to 1,2-dichloroethane (B1671644) (DCE) dramatically improved the yield from 2% to 72%. researchgate.netnih.gov
Microwave Irradiation: The use of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of thieno[3,2-d]pyrimidine (B1254671) derivatives, a class of compounds closely related to thieno[3,2-c]pyridines. nih.gov
Multi-component Reactions: Employing one-pot, multi-component reactions, such as the Gewald reaction, can enhance efficiency by reducing the number of synthetic steps and purification procedures. researchgate.netmdpi.comsemanticscholar.org
Table 2: Optimization of Reaction Conditions for a Thienopyridine Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PTSA | Toluene | 110 | 24 | 2 |
| 2 | PTSA | Dioxane | 100 | 24 | 5 |
| 3 | PTSA | 1,2-DCE | 80 | 24 | 20 |
| 4 | TfOH | Toluene | 110 | 24 | 11 |
| 5 | TfOH | Dioxane | 100 | 24 | 48 |
| 6 | TfOH | 1,2-DCE | 80 | 24 | 72 |
Data adapted from a study on the synthesis of thieno[2,3-c]pyridine derivatives, demonstrating the impact of catalyst and solvent choice on yield. researchgate.net
Reactions at the Nitrile Group
The nitrile group (—C≡N) is a strongly polarized functional group with an electrophilic carbon atom, making it susceptible to nucleophilic attack. openstax.org This reactivity allows for its conversion into several other important functional groups, providing a key handle for the chemical modification of this compound derivatives.
Hydrolysis, Aminolysis, and Other Nucleophilic Additions
The carbon-nitrogen triple bond of the nitrile group readily undergoes nucleophilic addition reactions. lumenlearning.com One of the most common transformations is hydrolysis, which can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com Under both conditions, the reaction proceeds through an amide intermediate. openstax.orglibretexts.org
In acid-catalyzed hydrolysis , the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack this activated carbon. lumenlearning.comlibretexts.orglibretexts.org Subsequent proton transfer and tautomerization yield an amide. chemistrysteps.com
In base-catalyzed hydrolysis , a strong nucleophile like the hydroxide (B78521) ion (OH⁻) directly attacks the nitrile carbon, forming an imine anion intermediate which is then protonated to an amide. openstax.orglibretexts.org
While not extensively detailed for this specific scaffold in the reviewed literature, aminolysis, the addition of an amine to the nitrile group, is a known reaction for nitriles that yields amidines. Other nucleophiles, such as Grignard reagents, can also add to the nitrile group to form ketones after hydrolysis of the intermediate imine. openstax.org
Conversion to Other Functional Groups (e.g., Amides, Carboxylic Acids)
The hydrolysis of the nitrile group is a primary pathway for its conversion into amides and carboxylic acids. The reaction can often be stopped at the amide stage by using milder conditions. chemistrysteps.comcommonorganicchemistry.com For instance, careful heating with an alkaline solution of hydrogen peroxide is a mild method for converting nitriles to amides. commonorganicchemistry.com
However, more vigorous conditions, such as heating under reflux with a dilute acid or a strong base, will typically lead to the complete hydrolysis of the nitrile, past the amide intermediate, to form the corresponding carboxylic acid. chemistrysteps.comchemguide.co.uk
Acidic Hydrolysis: Heating the nitrile with an acid like hydrochloric acid yields the free carboxylic acid and an ammonium salt. chemguide.co.uk
Alkaline Hydrolysis: Heating with a base such as sodium hydroxide solution produces a salt of the carboxylic acid (e.g., a sodium carboxylate) and ammonia gas. chemguide.co.uk The free carboxylic acid can then be obtained by acidifying the final solution. chemguide.co.uk
These transformations are pivotal in synthetic chemistry, as the resulting amide and carboxylic acid functionalities open up a vast array of subsequent chemical modifications.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Partial Hydrolysis | Mild acid (e.g., HCl at 40°C) or alkaline H₂O₂ | Thieno[3,2-c]pyridine-4-carboxamide | chemistrysteps.comcommonorganicchemistry.com |
| Full Hydrolysis (Acidic) | Dilute HCl, heat under reflux | Thieno[3,2-c]pyridine-4-carboxylic acid | chemguide.co.uk |
| Full Hydrolysis (Alkaline) | 1. NaOH(aq), heat under reflux 2. H₃O⁺ workup | Thieno[3,2-c]pyridine-4-carboxylic acid | chemguide.co.uk |
Reactivity of the Thiophene Ring
The thiophene ring is an electron-rich aromatic system due to the participation of the sulfur atom's lone pair electrons in the π-system. st-andrews.ac.uk This inherent electron density makes it generally susceptible to electrophilic attack rather than nucleophilic attack. st-andrews.ac.ukwikipedia.org
Electrophilic Aromatic Substitution Patterns
The thieno[3,2-c]pyridine ring system can participate in electrophilic substitution reactions. cymitquimica.compipzine-chem.com In general, electrophilic attack on thiophene and its fused derivatives preferentially occurs at the α-positions (C2 and C5) due to the superior resonance stabilization of the resulting cationic intermediate (the sigma complex). st-andrews.ac.uk For the thieno[3,2-c]pyridine system, this corresponds to the C2 and C3 positions. Research on related thienopyridine isomers has shown that reactions such as halogenation and nitration can occur on the thiophene ring under specific conditions.
| Reaction | Reagent | Typical Position of Attack | Reference |
|---|---|---|---|
| Halogenation | Br₂, NBS, etc. | α-position (C2 or C3) | st-andrews.ac.uk |
| Nitration | HNO₃ / Ac₂O | α-position (C2 or C3) | st-andrews.ac.uk |
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution on an unactivated, electron-rich thiophene ring is generally a difficult process. st-andrews.ac.uk For such a reaction to occur, the ring typically needs to be activated by the presence of strong electron-withdrawing groups. In the case of this compound, while the pyridine ring and the nitrile group do exert an electron-withdrawing effect, specific examples of nucleophilic substitution occurring directly on the thiophene portion of the molecule are not well-documented. The inherent nucleophilicity of the thiophene ring makes electrophilic substitution the much more common reaction pathway.
Reactivity of the Pyridine Ring
In stark contrast to the thiophene ring, the pyridine ring is an electron-deficient heterocycle. The electronegative nitrogen atom withdraws electron density from the ring carbons, deactivating it towards electrophilic attack but activating it for nucleophilic substitution. uoanbar.edu.iqwikipedia.orggcwgandhinagar.com
Nucleophilic aromatic substitution (SNAr) on the pyridine ring of thienopyridines is a key transformation. The reaction is particularly favored at the positions ortho and para to the nitrogen atom (the C4 and C7 positions in the thieno[3,2-c]pyridine system). uoanbar.edu.iqgcwgandhinagar.com This is because the anionic intermediate formed during the addition of the nucleophile is resonance-stabilized, with one of the resonance structures placing the negative charge on the electronegative nitrogen atom. uoanbar.edu.iq
This reactivity is especially pronounced when a good leaving group, such as a halide, is present at one of these activated positions. For instance, the synthesis of 4-(1-piperazinyl)thieno[3,2-c]pyridine derivatives highlights the susceptibility of the C4 position to nucleophilic displacement. nih.gov This position is para to the ring nitrogen, making it a prime site for SNAr reactions. The Chichibabin reaction, where an amino group substitutes a hydride ion, is a classic example of nucleophilic substitution on pyridine itself, underscoring the ring's inherent reactivity towards nucleophiles. wikipedia.orgyoutube.com
| Starting Material | Nucleophile | Position of Attack | Product Type | Reference |
|---|---|---|---|---|
| 4-Halo-thieno[3,2-c]pyridine | Amines (e.g., Piperazine) | C4 | 4-Amino-thieno[3,2-c]pyridine | nih.gov |
| 4-Halo-thieno[3,2-c]pyridine | Alkoxides (e.g., NaOMe) | C4 | 4-Alkoxy-thieno[3,2-c]pyridine | youtube.com |
Theoretical and Computational Investigations
Quantum Chemical Calculations
The electronic properties of thienopyridine systems are governed by the interplay between the electron-rich thiophene (B33073) ring and the electron-deficient pyridine (B92270) ring, further modulated by substituents like the carbonitrile group. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic behavior.
While specific calculations for Thieno[3,2-c]pyridine-4-carbonitrile are not widely published, studies on related isomers provide a basis for understanding its likely characteristics. For instance, theoretical investigations of pyridine-3,5-dicarbonitrile (B74902) cored emitters demonstrate how the number and position of donor groups influence the HOMO and LUMO levels. researchgate.net The HOMO is typically localized on the electron-donating portion of the molecule, while the LUMO resides on the electron-accepting core. researchgate.net In this compound, the thienopyridine core itself acts as the primary structure, with the electron-withdrawing nitrile group significantly influencing the charge distribution and orbital energies.
Quantum chemical calculations on related thieno[3,4-d]pyrimidine (B1628787) derivatives have been used to determine crucial electronic and nuclear information, helping to understand their deactivation mechanisms in different solvents. chemrxiv.org Such analyses, when applied to this compound, would reveal the precise distribution of electron density and the energy gap between the HOMO and LUMO, which is a key predictor of chemical reactivity and electronic transitions.
Table 1: Predicted Electronic Properties of a Generic Thienopyridine Carbonitrile Scaffold This table is illustrative, based on typical findings for related heterocyclic systems.
| Parameter | Predicted Characteristic | Significance |
|---|---|---|
| HOMO Energy | Relatively low | Indicates resistance to oxidation |
| LUMO Energy | Low | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap (ΔE) | Moderate | Correlates with chemical stability and color |
| Charge on Pyridine N | Negative | Site for protonation and hydrogen bonding |
| Charge on Nitrile N | Negative | Potential hydrogen bond acceptor |
The fusion of a thiophene and a pyridine ring creates a bicyclic aromatic system. The degree of aromaticity is a key factor in the molecule's thermodynamic stability and its reactivity. Aromaticity is not directly observable but can be quantified using various computed indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
Computational Reaction Mechanism Studies
Theoretical chemistry plays a crucial role in mapping out the pathways of chemical reactions. By modeling the potential energy surface, researchers can identify transition states, calculate activation energy barriers, and predict the most likely outcomes of a reaction, including its regioselectivity and stereoselectivity.
Understanding reaction mechanisms at a molecular level is key to optimizing synthetic routes. For thienopyridines, this includes reactions like functional group additions, cross-coupling, and cyclizations. For example, the synthesis of certain pyridine-3,5-carbonitriles involves a cyclocondensation reaction, the mechanism and efficiency of which can be modeled computationally. beilstein-journals.org
Many reactions involving fused heterocyclic systems can result in multiple isomers. Predicting the regioselectivity—the preferential formation of one constitutional isomer over another—is a common application of computational chemistry. For instance, the bromination of thieno[2,3-b]pyridine (B153569) was found to be highly regioselective, yielding the 4-bromo derivative in high yield. nih.gov Computational models can explain this selectivity by calculating the relative stabilities of the reaction intermediates (like a Wheland intermediate) for bromine addition at different positions on the ring. The position leading to the most stable intermediate corresponds to the observed major product.
Similarly, in reactions creating new stereocenters, computational methods can predict stereoselectivity by comparing the transition state energies of the pathways leading to different stereoisomers. This is critical in the synthesis of chiral molecules with specific biological activities.
Molecular Docking Studies on Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is a cornerstone of modern drug discovery, used to screen virtual libraries of compounds and to understand the molecular basis of a drug's mechanism of action. Thienopyridine derivatives have been extensively studied as inhibitors of various protein targets, particularly protein kinases. nih.gov
Docking studies on thieno[2,3-c]pyridine (B153571) derivatives targeting the Hsp90 protein have revealed crucial molecular interactions between the ligands and the target's active site. researchgate.netnih.gov These studies help identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the inhibitor. For this compound, the pyridine nitrogen and the nitrile group are expected to be key hydrogen bond acceptors, while the fused aromatic rings provide a surface for hydrophobic and π-stacking interactions.
In another example, inhibitors based on a [(4-Hydroxyl-benzo researchgate.netnih.govthieno[3,2-c]pyridine-3-carbonyl)-amino]-acetic acid scaffold were designed based on the co-crystal structure of a known inhibitor. nih.gov This highlights a common workflow where an initial experimental structure guides the computational design and docking of new, potentially more potent analogues. Docking simulations can predict whether a designed molecule will fit into the binding site and adopt a conformation favorable for inhibition.
The thieno[3,2-b]pyridine (B153574) scaffold has been identified as an attractive core for highly selective kinase inhibitors. nih.govresearchgate.net Docking studies showed that this core makes weak interactions with the kinase hinge region, allowing for different binding modes that can be exploited to achieve high selectivity for specific kinases like Haspin. nih.gov Similar computational approaches for this compound would be essential to identify its potential biological targets and to guide its development as a selective inhibitor.
Table 2: Summary of Potential Protein Targets and Key Interactions for the Thienopyridine Scaffold This table summarizes findings from docking studies on various thienopyridine isomers.
| Protein Target | Thienopyridine Isomer Studied | Key Predicted Interactions | Reference |
|---|---|---|---|
| Protein Kinase C theta (PKC-θ) | Thieno[2,3-b]pyridine-5-carbonitrile | Complementary fit with amino acid residues in the active site | nih.gov |
| Phosphoinositide Phospholipase C (PI-PLC) | 2-amino-3-carboxamido-thieno[2,3-b]pyridines | Targeting of a lipophilic pocket within the active site | nih.gov |
| Hsp90 | Thieno[2,3-c]pyridine derivatives | Crucial molecular interactions with the target protein | researchgate.netnih.gov |
| VEGFR-2 / HER-2 | Cyanopyridone derivatives | Binding affinity towards active sites of target enzymes | mdpi.com |
| Haspin Kinase | Thieno[3,2-b]pyridine derivatives | Anchoring at the kinase back pocket, weak hinge interaction | nih.gov |
| PHD2 | Benzo researchgate.netnih.govthieno[3,2-c]pyridine (B143518) derivatives | Potent inhibition based on co-crystal structure design | nih.gov |
Prediction of Binding Modes and Interaction Sites
Computational docking is a primary method used to predict the preferred orientation and conformation of a ligand when bound to a protein's active site. tandfonline.com Studies on related thienopyridine scaffolds reveal common and variable binding modes, largely dependent on the specific protein target and the substitution pattern on the core structure.
For instance, molecular docking studies on thieno[3,2-b]pyrrole-5-carboxamide derivatives, which share a similar fused heterocyclic system, have been used to elucidate binding interaction modes with targets like Lysine Specific Demethylase 1 (LSD1). rsc.org These in silico models are crucial for understanding how the ligand orients itself to achieve a stable binding conformation. Similarly, research on thieno[3,2-b]pyridine inhibitors targeting protein kinases indicates that the core scaffold can act as a template for ATP-competitive inhibitors that anchor in the back pocket of the kinase, with weak interactions at the hinge region allowing for diverse binding orientations. nih.govresearchgate.net
In the context of the Smoothened (Smo) receptor, a target in the Hedgehog signaling pathway, derivatives of the related tetrahydrothieno[3,2-c]pyridine scaffold were designed using scaffold hopping strategies, and their binding modes were computationally assessed to confirm their interaction with the target protein. rsc.org Virtual screening of large chemical databases has also successfully identified the thieno[3,2-c]quinoline scaffold, a more complex analog, as a potential inhibitor of the RET kinase, with docking studies predicting its binding pose within the ATP binding site. nih.gov These examples collectively suggest that the thieno[3,2-c]pyridine core is a versatile scaffold whose binding mode can be tailored through chemical modification to interact with a variety of protein targets.
Table 1: Predicted Binding Interactions from Computational Studies of Thienopyridine Scaffolds
| Scaffold/Derivative | Protein Target | Predicted Key Interaction Sites/Residues | Computational Method |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine (B153573) derivative (VIb) | PI3Kβ | Val848, Lys799, Asp931, Met773 tandfonline.com | C-DOCKER tandfonline.com |
| Thieno[3,2-b]pyrrole-5-carboxamide derivatives | LSD1 | Asn535 rsc.org | Molecular Docking, 3D-QSAR rsc.org |
| Thieno[3,2-c]quinoline derivatives | RET Tyrosine Kinase | Hinge region of the kinase domain nih.gov | Virtual Screening, Molecular Docking nih.gov |
| Thieno[3,2-b]pyridine derivatives | Haspin Kinase | Anchored at the kinase back pocket nih.govresearchgate.net | Molecular Docking nih.govresearchgate.net |
Ligand-Protein Interaction Profiling (excluding biological activity/efficacy data)
Ligand-protein interaction profiling details the specific non-covalent interactions that stabilize the ligand within the protein's binding site. These profiles are generated from docking simulations and are essential for understanding the structural basis of molecular recognition. The interactions are typically categorized into hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For thienopyrimidine derivatives targeting PI3K isoforms, docking studies have revealed specific interaction patterns. For example, the morpholine (B109124) moiety, a common substituent, often forms key hydrogen bonds with hinge region residues like Val848 in PI3Kβ. tandfonline.com Additional hydrogen bonds can be established by other functional groups, such as a hydroxyl group interacting with residues like Lys799 and Asp931. tandfonline.com The thienopyrimidine ring itself frequently engages in hydrophobic interactions with residues such as Met773. tandfonline.com
The development of structural interaction fingerprints (IFPs) offers a systematic way to profile these interactions. osti.gov IFPs encode the 3D structural features of the protein-ligand complex, providing a detailed map of all contact points. osti.gov This approach allows for a comprehensive comparison of binding modes across different ligands and proteins, helping to identify the crucial interactions that define a ligand's binding profile. For example, studies on thieno[3,2-b]pyrrole-5-carboxamide inhibitors found that the residue Asn535 plays a critical role in stabilizing the inhibitors within the LSD1 binding site, likely through hydrogen bonding. rsc.org
Table 2: Profile of Non-Covalent Interactions for Thienopyridine Derivatives
| Scaffold/Derivative | Protein Target | Interaction Type | Interacting Residues/Regions |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine derivative (VIb) tandfonline.com | PI3Kβ tandfonline.com | Hydrogen Bond | Val848, Lys799, Asp931 tandfonline.com |
| Hydrophobic Interaction | Met773 tandfonline.com | ||
| Thieno[3,2-b]pyrrole-5-carboxamide rsc.org | LSD1 rsc.org | Hydrogen Bond / Stabilizing Interaction | Asn535 rsc.org |
| Thieno[3,2-b]pyridine derivative (MU1464) nih.gov | Haspin Kinase nih.gov | Weak Interaction | Kinase hinge region nih.gov |
Structure-Based Design Principles for Thieno[3,2-c]pyridine Scaffolds
Structure-based drug design leverages the three-dimensional structural information of the target protein to design ligands with higher affinity and selectivity. For thieno[3,2-c]pyridine and related scaffolds, several design principles have emerged from computational and synthetic studies.
A key strategy is scaffold hopping , where the core molecular structure is replaced with a novel one while retaining similar spatial arrangement of key functional groups. This approach was used to develop novel tetrahydrothieno[3,2-c]pyridine derivatives as Smoothened (Smo) antagonists, demonstrating that this scaffold can serve as a viable starting point for optimization. rsc.org
Another powerful principle is the use of isosteric replacement . In a study targeting the mGlu₅ receptor, the thieno[3,2-b]pyridine-5-carboxamide core was identified as a competent isosteric replacement for a previously reported picolinamide (B142947) scaffold. nih.gov This substitution led to the discovery of highly potent negative allosteric modulators. nih.gov This highlights the utility of the thienopyridine core in mimicking the interaction profile of other heterocyclic systems.
Furthermore, mapping the chemical space around the central thienopyridine pharmacophore is a fundamental design principle. By systematically altering substituents at various positions on the ring system, researchers can probe the structure-activity relationships and optimize interactions with the target. This was demonstrated in the development of selective Haspin kinase inhibitors based on the thieno[3,2-b]pyridine scaffold, where modifying the substituents led to highly selective compounds. nih.govresearchgate.net The weak interaction of the core with the kinase hinge region provides a unique advantage, allowing for significant variation in binding modes based on the attached functional groups, which can be exploited to achieve high selectivity. nih.govresearchgate.net
Finally, large-scale in silico screening of compound libraries against a specific target can rapidly identify the thienopyridine scaffold as a promising starting point. This was the case in the discovery of thieno[3,2-c]quinoline derivatives as potential RET kinase inhibitors, where virtual screening highlighted the scaffold's potential before any chemical synthesis was undertaken. nih.gov
Table 3: Structure-Based Design Strategies for Thienopyridine Scaffolds
| Design Principle | Scaffold | Protein Target | Outcome/Rationale |
|---|---|---|---|
| Scaffold Hopping | Tetrahydrothieno[3,2-c]pyridine | Smoothened (Smo) receptor rsc.org | Identified a novel scaffold for Smo antagonists. rsc.org |
| Isosteric Replacement | Thieno[3,2-b]pyridine-5-carboxamide | mGlu₅ Receptor nih.gov | Replaced a picolinamide core to discover new potent modulators. nih.gov |
| Mapping Chemical Space | Thieno[3,2-b]pyridine | Haspin Kinase nih.govresearchgate.net | Achieved high kinome-wide selectivity by modifying substituents. nih.govresearchgate.net |
| Virtual Screening | Thieno[3,2-c]quinoline | RET Kinase nih.gov | Identified the scaffold as a promising hit from a large compound database. nih.gov |
Exploration of Biological and Pharmacological Potential Through Mechanistic Studies
Investigation of Enzyme Inhibition Mechanisms
Based on available scientific literature, no specific studies on the inhibitory activity of Thieno[3,2-c]pyridine-4-carbonitrile or its derivatives against Sirtuin enzymes (SIRT1, SIRT2, SIRT3) have been published. Research on sirtuin inhibitors with related heterocyclic structures, such as thieno[3,2-d]pyrimidines, has been reported, but these findings are not directly applicable to the thieno[3,2-c]pyridine (B143518) scaffold. nih.govacs.org
The thieno[3,2-c]pyridine framework has been identified as a valuable scaffold for the development of novel inhibitors of Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell signaling pathways. nih.govmdpi.com While research has not focused on the specific 4-carbonitrile derivative, studies on thieno[3,2-c]pyridin-4-amine (B1356683) derivatives have demonstrated potent inhibitory activity. nih.gov
A series of twenty-one compounds with the thieno[3,2-c]pyridin-4-amine core were synthesized and evaluated for their in-vitro activity against the BTK enzyme. nih.gov The research identified that modifications at various positions on the scaffold significantly influenced inhibitory potency. One of the most potent compounds from this series, designated 14g , exhibited an IC₅₀ value of 12.8 nM. nih.gov This compound also showed good kinase selectivity, a critical factor in developing targeted therapies. nih.gov
Further research expanded on this scaffold, developing 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines. nih.gov This series also showed varied and potent inhibitory activities against BTK. Notably, compounds featuring a 7-pyrazol-4-yl substitution demonstrated high BTK inhibition. nih.gov The compound designated 13b from this series was a lead candidate, showing excellent potency with an IC₅₀ of 11.8 nM and good kinase selectivity. nih.gov
The mechanism of these inhibitors involves binding to the kinase domain of BTK, interfering with its signaling function which is involved in B-cell proliferation and survival. mdpi.com The thieno[3,2-c]pyridine core acts as the foundational structure for orienting substituents to achieve high-affinity binding within the enzyme's active site. nih.govnih.gov
Table 1: BTK Inhibitory Activity of Thieno[3,2-c]pyridin-4-amine Derivatives This table is interactive. You can sort and filter the data.
| Compound ID | Scaffold | Substituents | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|
| 14g | Thieno[3,2-c]pyridin-4-amine | Not specified in abstract | BTK | 12.8 | nih.gov |
| 13b | Thieno[3,2-c]pyridin-4-amine | 7-pyrazol-4-yl, 3-(4-phenoxyphenyl) | BTK | 11.8 | nih.gov |
There is no published research available that specifically analyzes the c-Met kinase inhibitory potential of compounds with the this compound scaffold. Studies on related but structurally distinct isomers, such as thieno[3,2-b]pyridine (B153574) and thieno[2,3-b]pyridine (B153569), have shown activity against c-Met, but these results cannot be extrapolated to the thieno[3,2-c]pyridine core. researchgate.netresearchgate.netnih.gov
Scientific investigation into the potential of this compound to inhibit acetylcholinesterase or amyloid formation has not been reported in the available literature. While other thienopyridine isomers, such as thieno[2,3-b]pyridine amines, have been explored as analogs of existing Alzheimer's disease treatments, similar research on the thieno[3,2-c]pyridine scaffold is absent. cu.edu.egnih.gov Research has been conducted on thieno[3,2-c]pyrazol-3-amine derivatives as inhibitors of Glycogen synthase kinase 3β (GSK-3β), a target related to tau hyperphosphorylation in Alzheimer's disease. nih.gov
Receptor Affinity and Modulation Studies
There are no available studies in the scientific literature that investigate the interaction between this compound and serotonin (B10506) receptors (5-HT1, 5-HT2). Research on serotonin receptor ligands has explored a wide variety of heterocyclic structures, but the thieno[3,2-c]pyridine scaffold has not been a subject of this research focus.
Dopamine (D2) Receptor Interactions
Based on available scientific literature, there is no documented evidence of direct interaction between this compound or its close analogues and the Dopamine (D2) receptor. Research on this specific scaffold has been directed towards other biological targets.
Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGlu5) Modulation
Current research does not indicate that the Thieno[3,2-c]pyridine scaffold acts as a modulator of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5). Studies focusing on mGlu5 modulation have investigated other isomers, such as thieno[3,2-b]pyridine derivatives, but not the thieno[3,2-c]pyridine core. mdpi.comnih.gov
Potassium Channel Inhibition Mechanisms (e.g., Kv1.3)
The Thieno[3,2-c]pyridine scaffold has been identified as a promising framework for the development of potassium channel inhibitors. google.com A patent for thieno[3,2-c]pyridine derivatives describes their potential as modulators of several potassium channels, which are crucial for the repolarisation phase of the action potential in cells like cardiac myocytes and for maintaining the plasma membrane potential in various mammalian cells, including lymphocytes. mdpi.com
These compounds are highlighted for their therapeutic potential in a range of diseases, including cancer, autoimmune disorders, and arrhythmias like atrial fibrillation. google.com The voltage-gated potassium channel Kv1.3, in particular, is essential for the function of T-lymphocytes, making its inhibition a key mechanism for immunosuppression. mdpi.com The development of inhibitors based on the thieno[3,2-c]pyridine core represents a strategic approach to target diseases where potassium channel activity is dysregulated. google.com
Cellular Mechanism Studies for Antiproliferative Effects
While direct antiproliferative studies on this compound are not available, extensive research on the closely related thieno[3,2-c]pyridin-4-amine scaffold has identified it as a potent inhibitor of Bruton's tyrosine kinase (BTK). nih.govnih.gov BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling, which is essential for the proliferation, survival, and differentiation of B-cells. mdpi.comnih.gov The inhibition of BTK is a clinically validated strategy for treating B-cell malignancies. nih.govmdpi.com
In Vitro Growth Inhibition on Cancer Cell Lines (focus on cellular response, not clinical outcome)
The antiproliferative effects of the thieno[3,2-c]pyridine core are demonstrated through the potent enzymatic inhibition of BTK by its 4-amine derivatives. Several compounds in this class exhibit significant inhibitory activity against the BTK enzyme, with IC₅₀ values in the nanomolar range. nih.govnih.gov For instance, compound 13b from one study, a 7-pyrazol-4-yl substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine, showed an IC₅₀ of 11.8 nM against BTK. nih.gov Another compound, 14g , displayed an IC₅₀ of 12.8 nM. nih.gov
While cell-based growth inhibition data for these specific BTK inhibitors is not detailed in the primary sources, other thienopyridine isomers have demonstrated potent antiproliferative activity across various cancer cell lines, underscoring the general potential of the broader chemical class. For example, derivatives of thieno[2,3-b]pyridine and thieno[2,3-c]pyridine (B153571) have shown significant growth inhibition against cell lines such as HCT-116 (colon cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer). nih.govmdpi.comnih.govtandfonline.com Compound 6i , a thieno[2,3-c]pyridine derivative, showed potent inhibition against HSC3, T47D, and RKO cell lines with IC₅₀ values of 10.8 µM, 11.7 µM, and 12.4 µM, respectively. nih.govresearchgate.net
Table 1: In Vitro BTK Enzymatic Inhibition of Thieno[3,2-c]pyridin-4-amine Derivatives This table is based on data for the 4-amine scaffold, as data for the 4-carbonitrile is not available.
| Compound ID | Modifications to Thieno[3,2-c]pyridin-4-amine Core | BTK IC₅₀ (nM) | Source |
|---|---|---|---|
| 14g | 3-(4-phenoxyphenyl)-7-(1H-pyrazol-4-yl) | 12.8 | nih.gov |
| 13b | 3-(4-phenoxyphenyl)-7-(1-methyl-1H-pyrazol-4-yl) | 11.8 | nih.gov |
Note: The table above is interactive and can be sorted by column.
Modulation of Cellular Signaling Pathways
The primary cellular signaling pathway modulated by bioactive thieno[3,2-c]pyridine derivatives is the B-cell receptor (BCR) pathway, through the specific inhibition of BTK. nih.govnih.gov Upon activation, BTK phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn leads to the production of secondary messengers like inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). mdpi.comnih.gov This cascade activates downstream pathways, including MAP kinase (MAPK/ERK) and NF-κB, which are critical for promoting the survival and proliferation of B-cells. mdpi.comyoutube.com
By inhibiting BTK, thieno[3,2-c]pyridin-4-amine compounds effectively block this entire signaling cascade. nih.gov This disruption prevents the activation of genes involved in cell proliferation and survival, ultimately leading to an antiproliferative effect, particularly in B-cell-derived cancers. mdpi.commdpi.com
Structure-Activity Relationship (SAR) Studies for Bioactive Scaffold Optimization
SAR studies on the thieno[3,2-c]pyridin-4-amine scaffold have been conducted to optimize its potency as a BTK inhibitor. nih.govnih.gov These studies have systematically explored how different substituents on the core structure affect its inhibitory activity.
A key area of modification has been the 3-position of the thieno[3,2-c]pyridine ring. It was found that a 4-phenoxyphenyl group at this position is highly favorable for potent BTK inhibition. Further exploration focused on the 7-position, where the introduction of various heterocyclic groups was investigated. The research identified that small, five-membered heterocyclic rings, particularly pyrazole (B372694) and its derivatives, significantly enhance the inhibitory activity. nih.gov
For example, the synthesis of a series of 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines revealed that a 1-methyl-1H-pyrazol-4-yl group at the 7-position (compound 13b ) resulted in an IC₅₀ of 11.8 nM. nih.gov This highlights the importance of this position for interaction with the kinase. The studies demonstrated that the nature and substitution pattern of the appended groups are critical for achieving high-affinity binding to the BTK enzyme. nih.govnih.gov
Table 2: Structure-Activity Relationship of Thieno[3,2-c]pyridin-4-amine Derivatives as BTK Inhibitors This table is based on data for the 4-amine scaffold, as data for the 4-carbonitrile is not available.
| Compound ID | R Group at Position 3 | R' Group at Position 7 | BTK IC₅₀ (nM) | Source |
|---|---|---|---|---|
| 14a | 4-phenoxyphenyl | H | >1000 | nih.gov |
| 14g | 4-phenoxyphenyl | 1H-pyrazol-4-yl | 12.8 | nih.gov |
| 13b | 4-phenoxyphenyl | 1-methyl-1H-pyrazol-4-yl | 11.8 | nih.gov |
| 13c | 4-phenoxyphenyl | 1-ethyl-1H-pyrazol-4-yl | 21.3 | nih.gov |
| 13f | 4-phenoxyphenyl | furan-3-yl | 39.4 | nih.gov |
Note: The table above is interactive and can be sorted by column.
Design and Synthesis of Derivatives with Targeted Modifications
The design and synthesis of derivatives of the thieno[3,2-c]pyridine scaffold are central to exploring its therapeutic potential. Synthetic strategies often focus on introducing specific functional groups or modifying existing ones to enhance interaction with biological targets. These modifications are guided by structure-activity relationship (SAR) studies and computational modeling.
A common approach involves the multi-step synthesis starting from simpler thiophene (B33073) or pyridine (B92270) precursors. For instance, the synthesis of thieno[2,3-c]pyridine derivatives has been achieved through a three-step method involving a one-pot triazolization reaction, followed by a Pomeranz-Fritsch cyclization and a metal-free denitrogenative transformation. nih.gov Similarly, novel pyrido[2,3-d]pyrimidines have been synthesized by reacting 2-amino-3-cyano-4-trifluoromethyl-6-substituted pyridines with a Grignard reagent, followed by condensation. researchgate.net
In a study focused on developing inhibitors for the epidermal growth factor receptor (EGFR), 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) hydrochloride was used as a key intermediate. nih.gov This intermediate was reacted with other synthesized components to produce two series of novel pyrido[2,3-d]pyrimidine (B1209978) and thieno[3,2-d]pyrimidine (B1254671) structures. nih.gov The general synthetic route for related thienopyrimidine derivatives often involves the Gewald reaction to form a 2-aminothiophene intermediate, which is then cyclized to form the pyrimidine (B1678525) ring. nih.govresearchgate.netresearchgate.net Subsequent modifications, such as chlorination followed by nucleophilic substitution, allow for the introduction of various side chains. nih.gov For example, to create targeted morpholino derivatives of thieno[2,3-d]pyrimidines, the corresponding 4-chlorothienopyrimidine is reacted with morpholine (B109124) in a mixture of ethanol (B145695) and isopropanol. nih.gov
The synthesis of [(4-Hydroxyl-benzo researchgate.netnih.govthieno[3,2-c]pyridine-3-carbonyl)-amino]-acetic acid derivatives, which act as HIF prolyl 4-hydroxylase (PHD) inhibitors, also showcases targeted modification strategies. nih.gov These syntheses are often multi-step processes designed to build complexity around the core thienopyridine scaffold.
The table below summarizes a general synthetic approach for creating derivatives of related thienopyrimidine scaffolds, a strategy that can be adapted for this compound.
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Gewald Reaction | Aldehyde/ketone, active methylene (B1212753) nitrile, sulfur, base (e.g., triethylamine) | Formation of the 2-aminothiophene ring |
| 2 | Cyclization | Formamide (B127407), formic acid, or other cyclizing agents | Formation of the fused pyrimidinone ring |
| 3 | Chlorination | POCl₃, reflux | Conversion of the pyrimidinone to a more reactive chloropyrimidine intermediate |
| 4 | Nucleophilic Substitution | Amines, alcohols, or other nucleophiles | Introduction of diverse side chains for targeted biological activity |
Correlation of Structural Features with Mechanistic Observations
Understanding the relationship between the structural features of this compound derivatives and their biological mechanisms is critical for rational drug design. Structure-activity relationship (SAR) studies provide insights into which parts of the molecule are essential for activity and how modifications affect potency and selectivity.
For a series of thieno[2,3-b]pyridine derivatives developed as hepatic gluconeogenesis inhibitors, SAR studies revealed that replacing a trifluoromethyl group in the thienopyridine core improved potency. nih.gov Specifically, compounds 8e and 9d, with alternative substitutions, showed enhanced inhibition of hepatic glucose production. nih.gov Mechanistic studies further showed that compound 8e reduces the expression of key gluconeogenic genes. nih.govnih.gov
In the context of thieno[2,3-d]pyrimidine-based PI3K inhibitors, the morpholine moiety was identified as a crucial feature for maintaining inhibitory activity, as it binds to a valine residue in the hinge region of the enzyme. nih.gov The substitution pattern on the phenyl ring attached to the thienopyrimidine scaffold was also found to be significant, with a 3-hydroxyl group leading to the best activity. nih.gov Furthermore, more lipophilic substitutions at the 5 and 6 positions of the thienopyrimidine core generally resulted in better activity. nih.gov
A study on [(4-hydroxyl-benzo researchgate.netnih.govthieno[3,2-c]pyridine-3-carbonyl)-amino]-acetic acid derivatives as PHD2 inhibitors also highlights the importance of specific structural features. nih.gov These compounds were designed based on the co-crystal structure of a known inhibitor, and their ability to stabilize HIF-α and stimulate EPO secretion demonstrates a clear link between their structure and biological function. nih.gov
The table below illustrates the correlation between structural modifications and the inhibitory activity of some thieno[2,3-d]pyrimidine (B153573) derivatives against PI3K isoforms. nih.gov
| Compound | Modification | PI3Kβ Inhibition (%) | PI3Kγ Inhibition (%) |
| IIIa | 3-OH on phenyl ring, 5-methyl-6-carboxylate on thienopyrimidine | 62 | 70 |
| VIb | 3-OH on phenyl ring, tetramethylene at 5&6 positions of thienopyrimidine | 72 | 84 |
| VIc | 4-OH on phenyl ring, tetramethylene at 5&6 positions of thienopyrimidine | 50 | - |
| IIIk | No OH on phenyl ring | - | 48 |
Analogue Development for Specific Biological Target Engagement
The development of analogues of this compound is a key strategy for engaging specific biological targets with high affinity and selectivity. This involves techniques such as bioisosteric replacement, scaffold hopping, and the development of novel pharmacophores.
Bioisosteric Replacements and Scaffold Hopping Strategies
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic properties, or reducing its toxicity. nih.govresearchgate.net For example, replacing a hydroxyl group with an amino group is a common bioisosteric replacement, although in one study on thieno[2,3-d]pyrimidine derivatives, this led to a significant drop in activity. nih.gov Another example is the replacement of a nonpolar cyclohexyl moiety with its more polar oxygenated isostere. researchgate.net The replacement of a pyridine ring with a benzonitrile (B105546) has also been explored as benzonitriles can mimic the hydrogen-bond accepting properties of pyridines. researchgate.net
Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while retaining the original biological activity. nih.govnih.gov This strategy can lead to the discovery of novel chemical series with improved properties, such as better patentability or fewer off-target effects. A series of novel thieno[3,2-b]pyridinone derivatives with potent activity against Mycobacterium tuberculosis were designed using a scaffold hopping strategy. nih.gov In another example, based on the structure of the drug olmutinib, researchers used a scaffold leap to synthesize novel pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine structures as EGFR kinase inhibitors. nih.gov The thieno[3,2-b]pyridine scaffold itself is considered an attractive core for developing highly selective kinase inhibitors. nih.govresearchgate.net
Development of Novel Pharmacophores
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The development of novel pharmacophore models is a crucial step in modern drug discovery, often aided by computational methods like 3D-QSAR (Quantitative Structure-Activity Relationship). nih.govmdpi.com
For a series of thieno-pyrimidine derivatives targeting triple-negative breast cancer, 3D-QSAR models were established to identify the key structural features required for inhibitory activity. mdpi.com These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provided valuable information for the design of new, more potent inhibitors. mdpi.com
In the development of PI3K inhibitors based on a thienopyrimidine scaffold, a key pharmacophoric feature was identified as the morpholine moiety, which forms a crucial hydrogen bond with the hinge region of the kinase. nih.gov The 3-hydroxyl group on a phenyl substituent was also identified as an important feature, forming additional hydrogen bonds. nih.gov Such insights allow for the rational design of new compounds with improved target engagement. The development of a pharmacophore model can accelerate the screening and identification of specific inhibitors for a target protein. nih.gov
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing Thieno[3,2-c]pyridine-4-carbonitrile derivatives?
- Methodology : A common approach involves cyclization reactions using precursors like 3-amino-4-cyano-2-thiophenecarboxamides. Heating these intermediates in formic acid under reflux conditions (16–18 hours) yields thieno[3,2-d]pyrimidine derivatives . For example, refluxing 2-amino-4-phenylthiophene-3-carbonitrile with formic acid produces pyrimidin-4(3H)-one derivatives in 85% yield . Alternative routes include using 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to form β-keto amides, followed by cyclization with pyrrolidine .
Q. How are Thieno[3,2-c]pyridine derivatives characterized structurally?
- Analytical Techniques :
- Elemental analysis for empirical formula verification.
- Spectral studies :
- NMR (¹H and ¹³C) to confirm substituent positions and ring systems.
- IR spectroscopy to identify functional groups (e.g., nitrile stretches at ~2200 cm⁻¹).
- Mass spectrometry for molecular weight confirmation .
Q. What safety protocols are critical when handling this compound?
- Safety Measures :
- Follow GHS guidelines : Use personal protective equipment (PPE), avoid ignition sources, and ensure proper ventilation .
- First-aid : For skin contact, wash with soap and water; for inhalation, move to fresh air .
- Storage : Keep in a cool, dry place away from oxidizing agents .
Advanced Research Questions
Q. How can structural modifications enhance the bioactivity of this compound derivatives?
- Methodology :
- Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position to improve metabolic stability .
- Attach aryl or heteroaryl substituents (e.g., thiophen-2-yl) via Suzuki coupling to modulate electronic properties .
- Use cyclocondensation with hydrazonoyl halides to generate fused systems (e.g., pyrido[4,5]thieno[3,2-d]pyrimidines) for enhanced antimicrobial activity .
Q. How can researchers resolve contradictions in reaction yields across synthetic methods?
- Case Study :
- Formic acid reflux vs. TMD-mediated cyclization : The former often gives higher yields (e.g., 85% ), while the latter requires optimized desiccants (e.g., CaCl₂) to prevent hydrolysis .
- Data Reconciliation : Use kinetic studies (e.g., monitoring reaction progress via TLC/HPLC) to identify side reactions or intermediate instability .
Q. What mechanistic insights explain the formation of unexpected byproducts in Thieno[3,2-c]pyridine synthesis?
- Key Mechanisms :
- Thorpe-Ziegler reaction : Involves cyclization of nitriles to form thieno[3,2-c]pyridine cores, with byproducts arising from competing dimerization .
- Niementowski reaction : Heating 2-amino-thiophene derivatives with formamide can lead to competing pathways, such as over-cyclization or oxidation, requiring strict temperature control .
Q. How are computational methods applied to predict the biological activity of Thieno[3,2-c]pyridine derivatives?
- Methodology :
- Molecular docking : Screen derivatives against microbial enzyme targets (e.g., dihydrofolate reductase) to prioritize synthesis .
- QSAR models : Correlate substituent electronic parameters (Hammett constants) with antimicrobial IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






